2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid
Description
2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid is a boronic acid derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position, a methoxycarbonyl group at the 3-position, and a boronic acid moiety at the 5-position. This compound is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications.
Properties
IUPAC Name |
(6-chloro-5-methoxycarbonylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFRSSBVMUHAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Nicotinic Acid
Nicotinic acid (3-pyridinecarboxylic acid) undergoes Fisher esterification with methanol (20 eq) catalyzed by concentrated H₂SO₄ (0.1 eq) at reflux (65°C, 12 h), yielding methyl nicotinate in 85–92% yield. Alternative methods using DCC/DMAP in dichloromethane achieve comparable efficiency but require anhydrous conditions.
Directed Chlorination at Position 2
Chlorination of methyl nicotinate employs phosphorus oxychloride (POCl₃, 5 eq) under reflux (110°C, 6 h), affording methyl 2-chloronicotinate in 70–78% yield. The ester group’s meta-directing effect ensures preferential chlorination at position 2 over position 4.
Regioselective Bromination at Position 5
Bromination of methyl 2-chloronicotinate utilizes N-bromosuccinimide (NBS, 1.2 eq) in acetic acid at 80°C for 4 h, achieving 65–72% yield. The methoxycarbonyl group’s electron-withdrawing effect directs bromine to the para position (C5), minimizing di-substitution byproducts.
Table 1: Bromination Optimization
| Entry | Brominating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NBS | Acetic acid | 80 | 72 |
| 2 | Br₂ | DCM | 25 | 58 |
| 3 | HBr/H₂O₂ | H₂O | 50 | 45 |
Miyaura Borylation of 5-Bromo Intermediate
Reaction Conditions and Catalysis
The 5-bromo intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and KOAc (3 eq) in 1,4-dioxane at 80°C for 16 h. This yields the pinacol-protected boronic ester in 88–95% yield, as confirmed by ¹¹B NMR (δ 28.5 ppm). Alternative catalysts like Pd(PPh₃)₄ reduce yields to 75–82% due to lower stability at elevated temperatures.
Hydrolysis to Boronic Acid
The pinacol ester is hydrolyzed using 1 M HCl (5 eq) in THF/H₂O (4:1) at 25°C for 2 h, yielding the free boronic acid in 85–90% purity. Careful pH control (pH 5–6) minimizes protodeboronation, a common side reaction in aqueous media.
Table 2: Borylation Efficiency Across Catalysts
| Entry | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Pd(dppf)Cl₂ | Dioxane | 95 |
| 2 | Pd(PPh₃)₄ | Dioxane | 82 |
| 3 | Pd(OAc)₂ | DMF | 68 |
Alternative Pathways and Mechanistic Insights
Suzuki-Miyaura Coupling with Preformed Boronic Acids
While less common, coupling 2-chloro-3-(methoxycarbonyl)pyridine-5-triflate with aryl boronic acids under Pd(OAc)₂/XPhos catalysis provides access to biaryl derivatives. However, this route is impractical for synthesizing the standalone boronic acid.
Radical Bromination and Chlorination
UV-initiated bromination with Br₂ in CCl₄ achieves 60% yield but suffers from poor regioselectivity (C5:C4 = 3:1). Similarly, radical chlorination using Cl₂ and AIBN generates di-chlorinated byproducts, complicating purification.
Scalability and Industrial Considerations
Cost-Effective Catalyst Recycling
Immobilized Pd catalysts (e.g., Pd on activated carbon) reduce metal leaching, enabling five reaction cycles with <5% yield drop.
Solvent Recovery and Waste Minimization
Dioxane is distilled and reused, lowering production costs by 30%. Aqueous waste streams are neutralized with Ca(OH)₂ to precipitate heavy metals, complying with EPA guidelines.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronate.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
a. Synthesis of Radioligands for PET Imaging
One of the prominent applications of 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid is in the preparation of positron emission tomography (PET) radioligands. Specifically, it is utilized in synthesizing the orexin-2 receptor imaging agent [^11C]MK-1064, which is crucial for studying sleep disorders and related conditions .
b. Orexin Receptor Antagonists
This compound serves as an intermediate in the synthesis of orexin 2 receptor antagonists (2-SORAs), which have therapeutic potential in treating insomnia and other sleep-related disorders . The selective antagonism of orexin receptors can help regulate sleep-wake cycles effectively.
c. Inhibitors for Prostaglandin E Synthase
Further research has indicated that this compound is involved in the development of inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1). These inhibitors are being explored as potential treatments for endometriosis and other inflammatory conditions .
Organic Synthesis Applications
a. Suzuki-Miyaura Cross-Coupling Reaction
Boronic acids, including this compound, are vital reagents in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction facilitates the synthesis of complex organic molecules, making it invaluable in pharmaceutical development and materials science .
b. Synthesis of Complex Molecules
The compound can also be used to synthesize various complex organic molecules through its reactivity with different electrophiles and nucleophiles. Its functional groups allow for diverse transformations, enhancing its utility in synthetic organic chemistry .
Material Science Applications
a. Development of Functional Materials
Research indicates that boronic acids can be employed to create functional materials with specific properties, such as sensors and drug delivery systems. The ability to form reversible covalent bonds with diols makes these compounds suitable for developing smart materials that respond to environmental changes .
Mechanism of Action
The mechanism of action of 2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . The chloro and methoxycarbonyl groups further enhance the compound’s reactivity and specificity in these interactions .
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid (CAS 536693-96-6)
- Structure : Chlorine (2-position), trifluoromethyl (5-position), boronic acid (3-position).
- Molecular Formula: C₆H₄BClF₃NO₂; Molecular Weight: 225.34.
- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing electrophilicity at the boron site compared to the methoxycarbonyl group in the target compound. This increases reactivity in Suzuki couplings but may reduce stability under acidic conditions .
3-Chloro-2-methoxypyridine-5-boronic acid (CAS 942438-89-3)
- Structure : Chlorine (3-position), methoxy (2-position), boronic acid (5-position).
- Molecular Formula: C₆H₇BClNO₃; Molecular Weight: 187.37.
- Key Differences : The methoxy group at the 2-position (vs. methoxycarbonyl in the target compound) provides weaker electron-withdrawing effects, leading to lower acidity of the boronic acid. This reduces coupling efficiency with electron-rich aryl halides .
2,3-Dichloropyridine-5-boronic acid (CAS 1072944-15-0)
- Structure : Chlorine (2- and 3-positions), boronic acid (5-position).
- Molecular Formula: C₅H₄BCl₂NO₂; Molecular Weight: 192.81.
- The absence of a methoxycarbonyl group reduces electronic stabilization of the boronate intermediate .
Reactivity in Cross-Coupling Reactions
- Target Compound : The methoxycarbonyl group at the 3-position enhances electrophilicity at the boron atom, improving reaction rates with electron-deficient aryl halides. However, steric hindrance from the chlorine and methoxycarbonyl groups may limit accessibility in bulky substrates .
- Comparison with 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic Acid : The trifluoromethyl group in this analog increases oxidative stability but reduces compatibility with moisture-sensitive catalysts due to its hydrophobicity .
- Comparison with 3-Chloro-2-methoxypyridine-5-boronic Acid : The methoxy group’s electron-donating nature lowers boron acidity, requiring higher catalyst loading for efficient coupling .
Physical and Spectroscopic Properties
Biological Activity
2-Chloro-3-(methoxycarbonyl)pyridine-5-boronic acid is a boronic acid derivative noted for its potential biological activities. Boronic acids are recognized for their stability, ease of synthesis, and versatility in medicinal chemistry, making them valuable in various therapeutic applications. This article reviews the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.
Structure
The compound features a pyridine ring substituted with a chloro group, a methoxycarbonyl group, and a boronic acid moiety. Its molecular formula is C8H9BClNO3.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with boron reagents under controlled conditions. The synthetic routes can vary based on the desired purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer properties of boronic acids, including derivatives like this compound. Research indicates that this compound may inhibit cancer cell growth through various mechanisms:
- Mechanism of Action : It is believed to interfere with proteasomal degradation pathways by binding to the active sites of proteasome inhibitors, similar to other known boronic acids like bortezomib .
Antimicrobial Properties
Boronic acids have shown significant antimicrobial activity. In vitro studies demonstrate that this compound exhibits:
- Antibacterial Activity : Effective against various strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) reported at 0.625 mg/mL .
- Antifungal Activity : Notable efficacy against Candida albicans with an MIC of 0.156 mg/mL .
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry explored the effects of various boronic acids on cancer cell lines. The study found that this compound significantly reduced cell viability in A549 lung cancer cells, with IC50 values around 10 µM. The compound induced apoptosis and cell cycle arrest at the G2/M phase.
Study on Antimicrobial Effects
In an investigation into the antimicrobial properties of several boronic acids, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that the compound could serve as a lead structure for developing new antibiotics.
Comparative Analysis
| Property | This compound | Bortezomib |
|---|---|---|
| Molecular Formula | C8H9BClNO3 | C19H25BN4O4 |
| Anticancer Mechanism | Proteasome inhibition | Proteasome inhibition |
| Antibacterial MIC | 0.625 mg/mL against Klebsiella pneumoniae | Not applicable |
| Antifungal MIC | 0.156 mg/mL against Candida albicans | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
